molecular formula C19H22N2O3 B250666 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide

3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide

Cat. No. B250666
M. Wt: 326.4 g/mol
InChI Key: DASMJLZGGNEMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide, also known as CHP-250, is a novel psychoactive substance that belongs to the class of phenethylamines. It has been found to exhibit potent hallucinogenic and psychedelic properties, making it a subject of interest for scientific research.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide may also interact with other serotonin receptors, such as 5-HT1A and 5-HT2C, as well as dopamine receptors.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide has been found to induce a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its hallucinogenic and psychedelic properties. 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide has also been found to alter brain activity in regions involved in the regulation of mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide in lab experiments is its potent hallucinogenic and psychedelic properties, which may allow researchers to investigate the effects of these types of substances on the central nervous system. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from studies using 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide. One area of interest is its potential therapeutic applications, including its use in the treatment of depression and anxiety disorders. Another area of interest is its interaction with serotonin receptors, which may provide insights into the mechanisms underlying hallucinogenic and psychedelic substances. Additionally, more research is needed to understand the long-term effects of 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide on the central nervous system.

Synthesis Methods

The synthesis method of 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide involves the condensation of 3,5-dimethoxybenzaldehyde with 2-pyrrolidin-1-ylphenylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then acetylated with acetic anhydride to obtain 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide.

Scientific Research Applications

3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide has been found to exhibit potent hallucinogenic and psychedelic properties, making it a subject of interest for scientific research. It has been used in various studies to investigate its effects on the central nervous system, including its interaction with serotonin receptors. 3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide has also been studied for its potential therapeutic applications, including its use in the treatment of depression and anxiety disorders.

properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C19H22N2O3/c1-23-15-11-14(12-16(13-15)24-2)19(22)20-17-7-3-4-8-18(17)21-9-5-6-10-21/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3,(H,20,22)

InChI Key

DASMJLZGGNEMSU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3)OC

Origin of Product

United States

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